3-Fluoro-4-(methylthio)benzaldehyde
Overview
Description
3-Fluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7FOS and a molecular weight of 170.21 g/mol . It is a benzaldehyde derivative characterized by the presence of a fluorine atom at the third position and a methylthio group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzaldehyde with sodium thiomethoxide under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(methylthio)benzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine or methylthio groups.
Major Products Formed
Oxidation: 3-Fluoro-4-(methylthio)benzoic acid.
Reduction: 3-Fluoro-4-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(methylthio)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further participate in various biochemical pathways. The fluorine and methylthio groups influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure but lacks the fluorine atom.
4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a methylthio group.
3-Fluoro-4-methylbenzaldehyde: Similar structure but lacks the sulfur atom.
Uniqueness
3-Fluoro-4-(methylthio)benzaldehyde is unique due to the combined presence of both fluorine and methylthio groups, which impart distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-fluoro-4-methylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMUVXIXRLICBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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